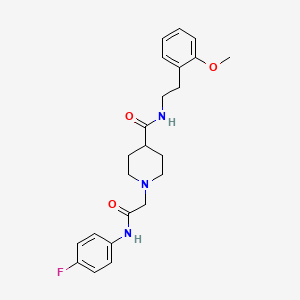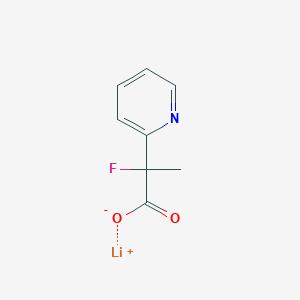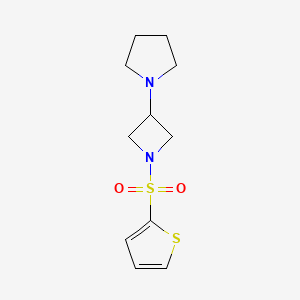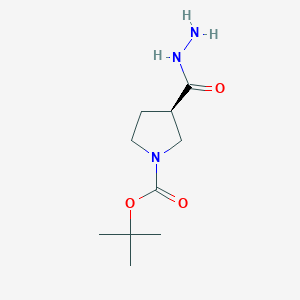![molecular formula C12H14F2N2O3 B2587125 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid CAS No. 1916025-48-3](/img/structure/B2587125.png)
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1916025-48-3 . It has a molecular weight of 272.25 . The IUPAC name for this compound is 2-(3-(2,6-difluorobenzyl)ureido)-2-methylpropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.
Applications De Recherche Scientifique
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as those structurally related to 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid, play a critical role in the development of pharmaceuticals. The introduction of fluorine atoms into organic molecules often improves their metabolic stability, membrane permeability, and binding affinity to biological targets. For instance, studies on fluoronaphthyridines as antibacterial agents show the significant impact of fluorination on enhancing the antibacterial activities of compounds (Bouzard et al., 1992). This underscores the potential of fluorinated derivatives, such as 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid, in the design of new therapeutic agents.
Material Science and Polymer Research
In material science, fluorinated compounds contribute to the development of novel materials with unique properties. For example, novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation were developed using carboxyl-containing polyimides (Xu & Wang, 2015). This illustrates the potential applications of fluorinated carboxylic acids in creating advanced materials for separation processes and other industrial applications.
Chemical Synthesis and Catalysis
The role of fluorinated compounds in facilitating chemical transformations is well-documented. For example, the development of waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling highlights the utility of fluorinated arene carboxylic acids in organic synthesis (Shimizu et al., 2009). This suggests that 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid could be explored as a precursor or catalyst in the synthesis of complex organic molecules.
Environmental Science
Fluorinated compounds also find applications in environmental science, such as in the degradation of pollutants. The electrochemical mineralization of perfluorocarboxylic acids by modified electrodes demonstrates how fluorinated compounds can be both a target and a tool in environmental remediation efforts (Niu et al., 2012).
Propriétés
IUPAC Name |
2-[(2,6-difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAJLNAQRPROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)

![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)
